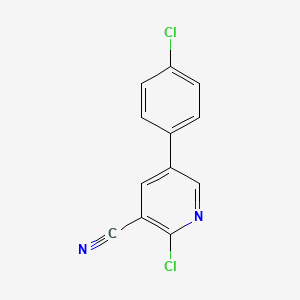

2-Chloro-5-(4-chlorophenyl)nicotinonitrile

描述

Contextual Significance of Nicotinonitrile Derivatives in Chemical Research

Nicotinonitrile, also known as 3-cyanopyridine, and its derivatives are a class of heterocyclic compounds that have garnered considerable attention in scientific research. The pyridine (B92270) ring is a fundamental N-heteroaromatic system found in numerous natural products and biologically active molecules, including nicotinic acid and vitamin B6. The addition of a cyano group to this ring to form the nicotinonitrile scaffold results in a versatile building block with diverse applications.

In the realm of medicinal chemistry, nicotinonitrile derivatives have been investigated for a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. researchgate.netnih.gov Several marketed drugs, such as bosutinib (B1684425) and neratinib, are based on the nicotinonitrile structure, highlighting its importance in drug discovery and development. Beyond medicine, these compounds are also explored for their use as nonlinear optical (NLO) and electrical materials, demonstrating their utility in materials science. researchgate.net Their broad applicability has spurred extensive research into synthetic methodologies to create novel derivatives with tailored properties. researchgate.net

Overview of Halogenated Pyridine Carbonitriles

Halogenated pyridine carbonitriles are a specific subset of nicotinonitrile derivatives where one or more hydrogen atoms on the pyridine ring are replaced by halogen atoms (F, Cl, Br, I). The process of pyridine halogenation is a critical transformation for generating the vast array of derivatives needed for drug and agrochemical development. nih.gov The introduction of halogens can significantly alter a molecule's physical and chemical properties, including its polarity and reactivity. guidechem.com

These modifications are often strategic, as the halogen atom can serve as a handle for further chemical modifications, allowing for the synthesis of more complex molecules. guidechem.com The position and type of halogen can influence the molecule's biological activity and its interactions within a biological system. mdpi.com For instance, halogenation can lead to compounds with enhanced efficacy or specific modes of action. mdpi.com The synthesis of halogenated pyridines, particularly achieving selective functionalization at specific positions like the 3-position, is an active area of synthetic chemistry research. nih.govchemrxiv.org

Importance and Research Relevance of 2-Chloro-5-(4-chlorophenyl)nicotinonitrile

This compound is a specific halogenated pyridine carbonitrile that combines the features of both classes of compounds discussed above. Its structure features a nicotinonitrile core, a chlorine atom at the 2-position of the pyridine ring, and a 4-chlorophenyl group at the 5-position. This particular arrangement of functional groups makes it a valuable compound for research purposes.

As an intermediate, it provides a scaffold for creating more complex molecules. The chloro and cyano groups are reactive sites that can participate in various chemical reactions, allowing for the synthesis of a diverse library of derivatives for screening in drug discovery and materials science applications. While extensive research on its direct applications is not widely published, its structural components are present in molecules studied for their therapeutic potential. researchgate.net The physical and chemical properties of this compound are summarized in the table below.

Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 35982-99-1 |

| Molecular Formula | C₁₂H₆Cl₂N₂ |

| Molecular Weight | 249.0954 g/mol |

| Melting Point | 182-184°C |

| Boiling Point (Predicted) | 402.0±45.0 °C |

| Density (Predicted) | 1.42±0.1 g/cm³ |

| pKa (Predicted) | -3.04±0.10 |

Data sourced from references chemicalbook.comaaronchem.com

Synthesis of Analogs and Precursors Related to this compound

The synthesis of precursors and analogs provides access to a wider range of chemical diversity and allows for the exploration of structure-activity relationships in various applications.

1 Preparation of 2-Amino-5-chloro-4-(4-chlorophenyl)nicotinonitrile and Related Building Blocks

The synthesis of 2-amino-5-chloro-4-(4-chlorophenyl)nicotinonitrile is not directly reported in the examined literature. However, its preparation can be envisaged through established synthetic routes for analogous compounds. A plausible pathway could involve the synthesis of a 2,5-dichloro-4-(4-chlorophenyl)pyridine intermediate. Subsequent regioselective nucleophilic aromatic substitution of the chlorine atom at the C-2 position with an amino group would yield the desired product. The greater reactivity of the C-2 halogen in 2-halopyridines towards nucleophiles makes this a feasible strategy.

The synthesis of related building blocks, such as 2-amino-5-chlorobenzonitrile, has been achieved through a multi-step sequence starting from anthranilic acid. chemicalbook.com This process involves chlorination, conversion to an acid chloride, amination to form an amide, and finally dehydration with a strong dehydrating agent like phosphorus pentoxide (P₂O₅) to yield the nitrile. chemicalbook.com Another related building block, 2-amino-4-chloro-5-nitrophenol, is prepared from 2-amino-4-chlorophenol (B47367) via acylation, cyclization, nitration, and subsequent hydrolysis. google.com These multi-step procedures highlight common strategies for constructing substituted aromatic amines and nitriles that could be adapted for the synthesis of the target analog.

属性

IUPAC Name |

2-chloro-5-(4-chlorophenyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2N2/c13-11-3-1-8(2-4-11)10-5-9(6-15)12(14)16-7-10/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLIPWXJWNAMQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(N=C2)Cl)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377265 | |

| Record name | 2-Chloro-5-(4-chlorophenyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35982-99-1 | |

| Record name | 2-Chloro-5-(4-chlorophenyl)-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35982-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(4-chlorophenyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro 5 4 Chlorophenyl Nicotinonitrile

2 Derivatization of the Nicotinonitrile Skeleton

The 2-Chloro-5-(4-chlorophenyl)nicotinonitrile molecule possesses several reactive sites that allow for further chemical modification, or derivatization. The chlorine atom at the C-2 position is particularly susceptible to nucleophilic substitution, providing a gateway to a wide array of analogs.

A prime example of this reactivity is the conversion of the 2-chloro group to a 2-amino group. The reaction of a related isomer, 2-chloro-5-(4-chlorophenyl)-3-pyridinecarbonitrile, with gaseous ammonia (B1221849) in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures (80-90°C) successfully yields the corresponding 2-amino-5-(4-chlorophenyl)-3-pyridinecarbonitrile. prepchem.com This type of amination reaction demonstrates a straightforward method for derivatizing the chloro-nicotinonitrile skeleton. Similarly, other nucleophiles, such as alkoxides, thiolates, or various amines, could be employed to generate a diverse library of C-2 substituted nicotinonitriles.

Further derivatization can be envisioned at the nitrile group, which can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group, significantly expanding the chemical space accessible from this core structure.

Sustainable and Green Chemistry Methodologies in Nicotinonitrile Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of complex molecules like nicotinonitriles, aiming to reduce environmental impact and improve efficiency. nih.gov These methodologies focus on the use of recyclable catalysts, safer solvents, and energy-efficient conditions.

One innovative approach involves the use of nanomagnetic metal-organic frameworks (MOFs) as catalysts. For instance, a nanomagnetic MOF, Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂, has been successfully employed in the one-pot, four-component synthesis of various nicotinonitrile derivatives. qu.edu.qa This method, which proceeds under solvent-free conditions at 110°C, offers high yields (68–90%) and short reaction times (40–60 minutes). qu.edu.qa The key advantages of this catalyst are its high stability, large surface-to-volume ratio, and easy separation from the reaction mixture using an external magnet, allowing for its recycling and reuse. qu.edu.qa The synthesis involves the reaction of a 3-oxo-propanenitrile derivative, an aldehyde, an acetophenone, and ammonium (B1175870) acetate. qu.edu.qa

The choice of solvent is another critical aspect of green chemistry. Traditional organic solvents are often volatile and toxic. Research has explored the use of greener alternatives, such as bio-based solvents. Eucalyptol, the main component of eucalyptus oil, has been validated as an effective and more eco-compatible solvent for the synthesis of highly functionalized pyridines. qu.edu.qa

In the context of synthesizing the chlorinated pyridine (B92270) core, greener methods for chlorination have also been developed. The conventional use of reagents like phosphorus oxychloride (POCl₃) raises environmental and safety concerns. A more environmentally benign process utilizes thionyl chloride (SOCl₂) as the chlorinating agent to convert N-oxo-nicotinamide into 2-chloronicotinonitrile. mdpi.com This method not only improves the yield but also allows for the recycling of thionyl chloride and the organic solvent, reducing waste and production costs. mdpi.com

Table 1: Comparison of Catalytic Systems in Nicotinonitrile Synthesis

| Catalyst System | Reaction Conditions | Advantages | Yield (%) | Reference |

| Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ | Solvent-free, 110°C | Recyclable, high yield, short reaction time, easy separation | 68-90 | qu.edu.qa |

| Triethylamine | Solvent-free | High purity, simple workup | Moderate to High | qu.edu.qa |

| Thionyl Chloride (as reagent) | 10-100°C | Recyclable reagent, improved yield over POCl₃ | Not specified | mdpi.com |

Chemical Reactivity and Derivatization Studies of this compound

The chemical behavior of this compound is dominated by the reactivity of its three main components: the electron-deficient pyridine ring, the chlorine substituent at the C2 position, and the nitrile functional group at C3.

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring, particularly when substituted with electron-withdrawing groups like the nitrile and the chloro-substituent, is susceptible to nucleophilic aromatic substitution (SNAr). nih.govnih.gov In this two-step addition-elimination mechanism, a nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov Subsequent expulsion of the chloride ion restores the aromaticity of the ring, yielding the substituted product. The chlorine atom at the C2 position is activated towards nucleophilic attack by the electron-withdrawing effects of the ring nitrogen and the C3-nitrile group.

The activated chlorine atom at the C2 position of the nicotinonitrile ring is readily displaced by various nitrogen-containing nucleophiles. These reactions are fundamental for introducing new functionalities and for building more complex heterocyclic systems.

Studies on analogous compounds, such as 2-chloro-4-phenyl-6-p-tolyl-nicotinonitrile, have demonstrated facile reactions with nitrogen nucleophiles. For example, reaction with hydrazine (B178648) hydrate (B1144303) effectively replaces the C2-chlorine to form the corresponding 2-hydrazinonicotinonitrile (B1598358) derivative. qu.edu.qaqu.edu.qa This hydrazino intermediate is a versatile precursor for constructing fused heterocyclic rings. Similarly, reaction with urea (B33335) in the presence of a base like sodium ethoxide leads to the formation of a 2-ureido-nicotinonitrile derivative. qu.edu.qa

The general reactivity pattern involves the direct displacement of the chloride by the amine or hydrazine. These reactions are typically carried out by heating the 2-chloronicotinonitrile derivative with the nucleophile in a suitable solvent like ethanol (B145695) or dimethylformamide. qu.edu.qanih.gov

Table 2: Nucleophilic Substitution of 2-Chloronicotinonitrile Analogs with Nitrogen Nucleophiles

| Starting Material | Nucleophile | Product | Conditions | Reference |

| 2-chloro-4-phenyl-6-p-tolyl-nicotinonitrile | Hydrazine hydrate | 2-hydrazino-4-phenyl-6-p-tolyl-nicotinonitrile | Reflux | qu.edu.qa |

| 2-chloro-4-phenyl-6-p-tolyl-nicotinonitrile | Urea / Sodium ethoxide | 2-ureido-4-phenyl-6-p-tolyl-nicotinonitrile | Reflux in ethanol | qu.edu.qa |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid chloride | Aromatic/aliphatic amines | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives | Reflux in DMF | nih.gov |

Sulfur-based nucleophiles are known for their high reactivity, often greater than their oxygen counterparts, due to the higher polarizability and lower electronegativity of sulfur. aaronchem.com This makes them effective reagents for SNAr reactions with activated aryl halides like this compound.

Thiolate anions (RS⁻), generated from thiols (RSH) with a base, are excellent nucleophiles and can readily displace the C2-chlorine to form 2-thioether derivatives. aaronchem.comresearchgate.net Another common sulfur nucleophile is sodium hydrosulfide (B80085) (NaSH), which can be used to introduce a thiol group (-SH) at the C2 position, forming the corresponding 2-mercaptonicotinonitrile. wikipedia.orgorgsyn.org This transformation is analogous to the conversion of 2-pyridones to 2-mercaptopyridines using phosphorus pentasulfide (P₂S₅). qu.edu.qa

These reactions are significant as the resulting thioether and thiol derivatives are valuable intermediates for further functionalization or for the synthesis of sulfur-containing heterocyclic compounds. nih.gov

Transformations of the Nitrile Functional Group

The nitrile group (-C≡N) in this compound is a versatile functional handle that can undergo a variety of chemical transformations.

One of the most common reactions is its reduction to a primary amine (-CH₂NH₂). This can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The reaction proceeds through nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile. libretexts.org Milder reducing agents, such as diisobutylaluminum hydride (DIBALH), can also be used, sometimes allowing for the partial reduction to an imine, which can then be hydrolyzed to an aldehyde upon aqueous workup. libretexts.org Other modern methods for nitrile reduction include the use of ammonia borane (B79455) or catalytic hydroboration. organic-chemistry.org

The nitrile group can also be hydrolyzed to a carboxylic acid (-COOH) under either acidic or basic conditions, although this often requires harsh conditions. The hydrolysis proceeds via an amide intermediate.

Annulation and Heterocyclic Ring Formation using this compound Derivatives

The strategic placement of reactive functional groups in this compound and its derivatives makes it an excellent precursor for annulation reactions, leading to the formation of fused heterocyclic systems. These fused rings are often of significant interest in medicinal chemistry.

A prominent example is the synthesis of pyrazolo[3,4-b]pyridine scaffolds. The reaction of 2-hydrazinonicotinonitrile derivatives (formed as described in section 2.3.1.1) can lead to intramolecular cyclization to form the pyrazole (B372694) ring fused to the pyridine core. qu.edu.qa Specifically, reacting a 2-chloronicotinonitrile with hydrazine hydrate can directly yield a pyrazolopyridine derivative. qu.edu.qanih.gov The resulting N-[5-(2-chlorophenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]butanamide is an example of such a fused system. nih.gov

Furthermore, derivatives of this compound can be used to construct other fused systems like thienopyridines. Thienopyridines are important scaffolds in pharmaceutical agents. mdpi.comnih.govnih.gov The synthesis often involves building the thiophene (B33073) ring onto the pyridine core or vice versa, utilizing the reactivity of the chloro and nitrile substituents.

Table 3: Examples of Fused Heterocycles from Nicotinonitrile Derivatives

| Precursor | Reagent(s) | Fused Heterocycle Formed | Key Reaction Type | Reference |

| 2-Chloronicotinonitrile analog | Hydrazine hydrate | Pyrazolo[3,4-b]pyridine | Nucleophilic substitution followed by cyclization | qu.edu.qa |

| 1,4-Dihydropyrano[2,3-c]pyrazole-5-carbonitriles | Aniline, AC-SO₃H | Pyrazolo[3,4-b]pyridine | Ring opening/closing cascade | nih.gov |

| 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one | Methyl 2-bromo-2-(2-chlorophenyl)acetate | Thienopyridine derivative | N-Alkylation | mdpi.com |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 5 4 Chlorophenyl Nicotinonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily ¹H (protons) and ¹³C (carbon-13).

Proton (¹H) NMR for Structural Proton Environment Analysis

¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, their electronic environment, and their proximity to other protons. For 2-Chloro-5-(4-chlorophenyl)nicotinonitrile, one would expect to observe signals in the aromatic region of the spectrum (typically 7.0-9.0 ppm).

The pyridine (B92270) ring has two protons. Due to their different positions relative to the chloro, cyano, and substituted phenyl groups, they would likely appear as distinct signals. Their splitting patterns (e.g., doublets) would arise from coupling to each other.

The 4-chlorophenyl ring contains four protons. Due to symmetry, these would likely appear as two sets of signals, each integrating to two protons. These would typically present as a pair of doublets, characteristic of a para-substituted benzene (B151609) ring.

Hypothetical ¹H NMR Data Table This table is illustrative and not based on experimental data.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Predicted Aromatic | d | 1H | Pyridine H |

| Predicted Aromatic | d | 1H | Pyridine H |

| Predicted Aromatic | d | 2H | Phenyl H |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. In a proton-decoupled spectrum, each unique carbon atom typically appears as a single line.

The structure of this compound contains 12 carbon atoms. Due to symmetry in the 4-chlorophenyl group, fewer than 12 signals would be expected.

One would anticipate signals for the five carbons of the pyridine ring, the four unique carbons of the 4-chlorophenyl ring, and the carbon of the nitrile group (C≡N), which typically appears in a distinct region of the spectrum (around 110-125 ppm). Carbons bonded to chlorine would also show characteristic shifts.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals by showing correlations between nuclei. wikipedia.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. columbia.eduyoutube.com It would definitively link the specific proton signals of the pyridine and phenyl rings to their corresponding carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are two or three bonds away. columbia.eduyoutube.com This is invaluable for establishing the connectivity of the entire molecule, for instance, by showing a correlation between the protons on the phenyl ring and the pyridine carbon to which the phenyl group is attached.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This provides a "fingerprint" of the functional groups present. For this compound, key vibrational modes would include:

C≡N Stretch: A sharp, intense absorption band is expected in the range of 2220-2260 cm⁻¹ for the nitrile group.

C=C and C=N Stretching: Aromatic ring stretching vibrations would appear in the 1400-1600 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine bonds would produce strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹.

C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds would provide information about the substitution patterns on the rings.

Hypothetical FTIR Data Table This table is illustrative and not based on experimental data.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| ~2230 | Strong, Sharp | C≡N (Nitrile) Stretch |

| ~1580 | Medium | C=C Aromatic Ring Stretch |

| ~1475 | Medium | C=C Aromatic Ring Stretch |

| ~830 | Strong | C-H Out-of-plane Bend (para-substitution) |

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. mdpi.com For C₁₂H₆Cl₂N₂, the exact mass can be calculated and compared to an experimental value for confirmation.

The mass spectrum also reveals fragmentation patterns when the molecule is ionized, offering further structural clues. Key fragmentation pathways for this compound would likely involve:

Loss of a chlorine atom.

Cleavage of the bond between the two aromatic rings.

Loss of HCN or ClCN from the pyridine ring. The isotopic pattern would be distinctive due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes).

Biological Activities and Potential Biomedical Applications of Nicotinonitrile Derivatives Including 2 Chloro 5 4 Chlorophenyl Nicotinonitrile

Molluscicidal Activity and Associated Biochemical Impacts

The control of gastropod pests, which cause significant damage to agricultural crops, is a continuing challenge. Chemical control remains a primary method, and research into novel, effective molluscicides is ongoing. Nicotinonitrile derivatives have been identified as a class of compounds with potential for this application.

Efficacy Screening against Land Snails (e.g., M. cartusiana)

A series of newly synthesized nicotinonitrile derivatives were evaluated for their molluscicidal activity against the land snail Monacha cartusiana. mdpi.com Among the tested compounds was 2-Chloro-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile. The efficacy of these compounds was compared to the known molluscicidal agent, Acetamiprid. mdpi.comnih.gov

In laboratory bioassays, the toxicity of the compounds was assessed. While some derivatives, particularly the water-soluble nicotinonitrile-2-thiolate salts, demonstrated significant mortality rates against the snails, the 2-chloro derivative showed a different level of activity. mdpi.comnih.gov The study highlighted that substitutions on the nicotinonitrile ring play a crucial role in the compound's toxicity to the snails. For instance, replacing an amino group with a chloro atom resulted in varied efficacy. mdpi.com

Table 1: Molluscicidal Activity of Selected Nicotinonitrile Derivatives against M. cartusiana

| Compound | Structure | LC₅₀ (ppm) |

| 2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile | Derivative with Amino Group | 149.9 |

| Piperidinium 4-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-cyanopyridin-2-yl)thiolate | Thiolate Salt Derivative | 97.8 |

| Morpholinium 4-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-cyanopyridin-2-yl)thiolate | Thiolate Salt Derivative | 108.5 |

| 2-Chloro-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile | Chloro Derivative | Not reported as highly active |

| Acetamiprid (Reference) | Standard Molluscicide | 114.7 |

Source: Adapted from studies on nicotinonitrile derivatives. mdpi.comnih.gov

Biochemical Parameter Modulation (e.g., Acetylcholinesterase, Aminotransferases)

To understand the mode of action of these compounds, their effects on key biochemical enzymes in M. cartusiana were investigated. The enzymes studied included acetylcholinesterase (AChE), a critical enzyme in the nervous system, and aminotransferases such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are indicators of tissue damage. mdpi.comnih.gov

Treatment with potent nicotinonitrile derivatives led to a significant reduction in AChE activity. mdpi.comnih.gov This inhibition of AChE is a common mechanism for many insecticides and molluscicides, leading to paralysis and death. Concurrently, the levels of ALT and AST were found to be elevated in snails exposed to the compounds, suggesting that the derivatives induce metabolic stress and damage to internal organs like the digestive gland. mdpi.comnih.gov A decrease in total soluble protein (TSP) was also observed, further indicating physiological distress. mdpi.comnih.gov

Table 2: In Vivo Effect of Nicotinonitrile Derivatives on Biochemical Parameters in M. cartusiana

| Parameter | Control | Compound 2 (Amino derivative) | Compound 4a (Piperidinium salt) | Compound 4b (Morpholinium salt) | Acetamiprid |

| AChE (µmol/min/g) | 2.18 | 2.00 | 1.69 | 1.75 | 1.66 |

| ALT (U/L) | 30.3 | 49.3 | 53.7 | 51.3 | 55.7 |

| AST (U/L) | 28.3 | 45.7 | 49.0 | 47.3 | 50.3 |

| TSP (mg/g) | 23.9 | 17.5 | 16.1 | 16.9 | 15.5 |

Source: Data compiled from research on the biochemical impacts of nicotinonitriles on land snails. mdpi.comnih.gov

Histopathological Examination of Affected Tissues

Histopathological studies on the digestive gland of M. cartusiana snails treated with active nicotinonitrile derivatives revealed significant tissue damage. mdpi.comnih.gov The digestive gland is a vital organ for snails, involved in digestion, absorption, and detoxification.

Observations in treated snails showed severe vacuolization of the digestive cells, leading to a loss of the gland's normal architecture and function. mdpi.comnih.gov In some cases, the binding between the digestive gland acini (functional units) was lost, and the cells showed signs of irreversible degeneration. mdpi.com These pathological changes confirm the toxic effects observed at the biochemical level and are consistent with the mortality seen in the efficacy screenings. mdpi.comnih.gov

Other Emerging Biological Activities (e.g., Antioxidant, Fluorescent Sensor Applications)

Beyond their molluscicidal properties, nicotinonitrile derivatives, including structures related to 2-Chloro-5-(4-chlorophenyl)nicotinonitrile, are being explored for other potential applications in biotechnology and medicine.

The nicotinonitrile scaffold is recognized for its versatility and presence in various biologically active molecules. Research has shown that certain derivatives possess significant antioxidant properties. nih.gov For example, some nicotinonitrile compounds have demonstrated superior radical scavenging activity compared to standard antioxidants like ascorbic acid in DPPH and ABTS assays. This antioxidant capacity is often attributed to the electron-donating or -withdrawing nature of the substituents on the pyridine (B92270) ring, which can stabilize free radicals. mdpi.com

Furthermore, the unique photophysical properties of some heterocyclic compounds have led to their investigation as fluorescent sensors. nih.gov These sensors can be designed for the selective detection of various ions and molecules. While specific applications for this compound as a fluorescent sensor are not widely documented, the broader class of nitrogen-containing heterocyclic compounds is of great interest in this field for developing chemosensors for environmental and biological monitoring. nih.govresearchgate.net

Structure Activity Relationship Sar and Rational Ligand Design for 2 Chloro 5 4 Chlorophenyl Nicotinonitrile Analogs

Correlating Substituent Modifications on the Pyridine (B92270) and Phenyl Rings with Biological Potency

The biological activity of 2-chloro-5-(4-chlorophenyl)nicotinonitrile analogs can be significantly influenced by the nature and position of substituents on both the pyridine and phenyl rings. While direct SAR studies on this specific scaffold are limited in publicly available literature, valuable insights can be extrapolated from structurally related compounds, such as 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, which have been investigated as potential antidiabetic agents. nih.gov

For these related compounds, modifications on the N-aryl ring have demonstrated a profound impact on their inhibitory activity against enzymes like α-glucosidase and α-amylase. nih.gov For instance, the presence of both an electron-donating group (e.g., -CH₃) and an electron-withdrawing group (e.g., -NO₂) on the phenyl ring was found to significantly enhance the inhibitory potential. nih.gov The relative positions of these substituents also play a crucial role, with a 2-CH₃-5-NO₂ substitution pattern on the phenyl ring resulting in the most active compound in one study. nih.gov This suggests that a balanced electronic distribution on the aryl moiety is beneficial for biological activity.

In another series of cyanopyridinone-based inhibitors, the substitution on the phenyl ring at the 6-position of the pyridine core was explored. nih.gov The presence of a bromo or methoxy (B1213986) group at different positions of this phenyl ring led to variations in anti-inflammatory activity, indicating the sensitivity of the biological target to the electronic and steric properties of this part of the molecule.

The following table summarizes hypothetical SAR trends for this compound analogs based on findings from related structures.

| Ring Position | Substituent Type | Effect on Potency (Hypothetical) | Reference |

| Phenyl Ring (para-position) | Electron-withdrawing (e.g., -Cl) | May contribute to potency through specific interactions in the target's binding pocket. | nih.gov |

| Phenyl Ring (other positions) | Electron-donating (e.g., -CH₃) and Electron-withdrawing (e.g., -NO₂) | A combination can lead to enhanced activity. | nih.gov |

| Pyridine Ring (position 2) | Chloro group | Acts as a key reactive site for further modification and may be involved in crucial interactions. | nih.gov |

| Pyridine Ring (position 3) | Cyano group | Likely a key pharmacophoric feature, potentially involved in hydrogen bonding or polar interactions. | nih.gov |

These findings underscore the importance of systematic modifications of both the pyridine and phenyl rings to delineate a comprehensive SAR profile for this compound analogs and to guide the design of more potent compounds.

Identification of Key Pharmacophoric Features for Target Interaction

A pharmacophore model describes the essential steric and electronic features that a molecule must possess to interact with a specific biological target and elicit a biological response. For this compound analogs, several key pharmacophoric features can be proposed based on their structure and data from related compounds.

The key pharmacophoric features likely include:

A hydrogen bond acceptor: The nitrogen atom of the nitrile group (-C≡N) is a strong candidate for forming hydrogen bonds with donor groups in the active site of a target protein. nih.gov

Aromatic/hydrophobic regions: The two phenyl rings (one at position 5 of the pyridine and the other being the 4-chlorophenyl group) provide significant hydrophobic surfaces that can engage in van der Waals and π-π stacking interactions with hydrophobic pockets of the target. nih.gov

A halogen bond donor: The chlorine atom on the phenyl ring can potentially act as a halogen bond donor, a type of non-covalent interaction that is increasingly recognized in drug design.

A hydrogen bond acceptor/donor scaffold: The pyridine ring itself can participate in various interactions, including hydrogen bonding and π-stacking.

Molecular docking studies on related 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have revealed specific interactions that support this pharmacophore hypothesis. nih.gov These studies showed that the molecules engage in hydrogen bonding, electrostatic, and hydrophobic interactions within the active sites of α-glucosidase and α-amylase. nih.gov

The following table outlines the likely pharmacophoric features of this compound.

| Pharmacophoric Feature | Structural Moiety | Potential Interaction |

| Hydrogen Bond Acceptor | Nitrile group (-C≡N) | Hydrogen bonding with amino acid residues (e.g., -NH, -OH) |

| Aromatic/Hydrophobic Core | Phenyl and Pyridine rings | π-π stacking, hydrophobic interactions |

| Halogen Bond Donor | Chlorine atom | Interaction with electron-rich atoms (e.g., oxygen, nitrogen) |

The precise arrangement of these features in three-dimensional space is crucial for optimal binding and biological activity.

Computational Approaches in SAR Elucidation

Computational methods are invaluable tools for understanding the SAR of a series of compounds and for predicting the activity of novel analogs. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are frequently employed.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For instance, a 2D-QSAR model was successfully developed for a series of benzofuran-based vasodilators containing a pyridine-3-carbonitrile (B1148548) moiety, which is structurally related to the target compound. nih.gov This model, which showed good statistical significance, could predict the vasodilation activity of new analogs based on various molecular descriptors. nih.gov Similar approaches could be applied to a library of this compound analogs to identify the key physicochemical properties that govern their potency.

Molecular Docking and Dynamics: Molecular docking simulations can predict the preferred binding orientation of a ligand within the active site of a target protein. This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. For example, docking studies on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives helped to rationalize their observed inhibitory activities by revealing their binding modes in the target enzymes. nih.gov Furthermore, molecular dynamics (MD) simulations can provide insights into the stability of the ligand-protein complex over time. nih.govnih.gov A comprehensive computational analysis of 2-methoxy-4,6-diphenylnicotinonitrile, a related compound, utilized X-ray diffraction, Hirshfeld surface analysis, and density functional theory (DFT) to elucidate its structural and electronic properties, which are crucial for understanding its reactivity and interaction with biological targets. nih.gov

These computational approaches, when used in conjunction with experimental data, can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds.

Rational Design and Optimization Strategies for Enhanced Activity and Selectivity

The insights gained from SAR and computational studies form the basis for the rational design of new analogs with improved activity and selectivity. The goal is to modify the lead compound, this compound, in a way that enhances favorable interactions with the target and minimizes off-target effects.

One common strategy is scaffold hopping , where the core structure of the molecule is replaced with a different scaffold that maintains the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties. For example, in the development of HIV-1 non-nucleoside reverse transcriptase inhibitors, a scaffold hopping strategy was employed to design novel 2,4,5-trisubstituted pyrimidines from a fused ring system. rsc.org

Another approach is structure-based design , which utilizes the three-dimensional structure of the target protein to design ligands that fit perfectly into the binding site. nih.gov By identifying specific pockets and residues in the active site, modifications can be made to the ligand to exploit these features, for example, by adding a substituent that forms a new hydrogen bond or fills a hydrophobic cavity.

In the case of this compound, optimization strategies could involve:

Substitution on the phenyl ring: Introducing various substituents at different positions of the phenyl ring to probe for additional interactions and improve potency. Based on findings from related compounds, a combination of electron-donating and electron-withdrawing groups could be explored. nih.gov

Modification of the pyridine ring: The chlorine atom at the 2-position is a handle for introducing different functional groups through nucleophilic substitution, potentially leading to enhanced activity or altered selectivity. nih.gov

Bioisosteric replacement: Replacing the nitrile group with other functional groups that can act as hydrogen bond acceptors, such as a tetrazole or an oxadiazole, to modulate the compound's physicochemical properties and biological activity.

By employing these rational design strategies, it is possible to systematically optimize the this compound scaffold to develop potent and selective drug candidates for a variety of therapeutic targets.

Advanced Analytical Methodologies for Research and Development of 2 Chloro 5 4 Chlorophenyl Nicotinonitrile

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For the analysis of 2-Chloro-5-(4-chlorophenyl)nicotinonitrile, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are invaluable.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and impurity profiling of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, offering high resolution and sensitivity.

In a typical RP-HPLC method, the compound is dissolved in a suitable solvent and injected into the system. The separation occurs on a non-polar stationary phase (like a C18 column) with a polar mobile phase. By precisely controlling the mobile phase composition, flow rate, and column temperature, a robust separation of the main compound from its process-related impurities and degradation products can be achieved. pensoft.netpensoft.net The separated components are then detected by a UV-Vis detector at a wavelength where the analyte exhibits maximum absorbance, allowing for accurate quantification. researchgate.net

Method validation according to International Council for Harmonisation (ICH) guidelines ensures the reliability of the analytical procedure, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. pensoft.net This validation is critical for confirming that the method can effectively differentiate the target compound from potential impurities, ensuring the reported purity is accurate. nih.gov

Table 1: Illustrative HPLC Parameters for Analysis

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | Stationary phase for separation based on hydrophobicity. pensoft.net |

| Mobile Phase | Acetonitrile:Phosphate Buffer (e.g., 50:50 v/v) | Eluent to carry the sample through the column. pensoft.net |

| Elution Mode | Isocratic or Gradient | Isocratic uses a constant mobile phase composition; gradient changes composition over time for complex separations. pensoft.net |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and affects separation efficiency. researchgate.net |

| Column Temp. | 30 °C | Affects viscosity of the mobile phase and retention times. pensoft.net |

| Detector | UV-Vis at a specific wavelength (e.g., 225 nm) | Measures the absorbance of the analyte for quantification. researchgate.net |

| Injection Vol. | 20 µL | The volume of the sample introduced into the system. pensoft.net |

Gas Chromatography (GC) is the method of choice for the analysis of volatile and semi-volatile compounds that may be present as impurities or residual solvents from the synthesis of this compound. The technique separates components based on their boiling points and interaction with the stationary phase within a capillary column.

For analysis, a sample is vaporized in a heated inlet and carried by an inert carrier gas (such as helium or nitrogen) through the column. nih.gov The oven temperature is programmed to increase over time, allowing for the sequential elution of compounds with different volatilities. glsciences.eu A detector, commonly a Flame Ionization Detector (FID) or a Thermal Conductivity Detector (TCD), measures the concentration of each eluting component. GC is highly effective for identifying and quantifying residual solvents, starting materials, or volatile by-products, which is crucial for process control and ensuring the final product meets stringent quality specifications.

Table 2: Representative GC Parameters for Volatile Analysis

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | Capillary column (e.g., DB-WAX, 60 m x 0.25 mm) | Provides a large surface area for efficient separation of volatile compounds. nih.gov |

| Carrier Gas | Helium or Nitrogen | Inert gas to transport the sample through the column. nih.gov |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | Initial temp: 40°C, ramped to 250°C | Controls the separation by exploiting differences in boiling points. nih.gov |

| Detector | Flame Ionization Detector (FID) | Highly sensitive detector for organic compounds. |

| Injection Mode | Split/Splitless | Split mode is used for concentrated samples, while splitless is for trace analysis. nih.gov |

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS)

To achieve an even more comprehensive analysis, chromatographic techniques are often "hyphenated" with mass spectrometry (MS). This combination provides both separation and definitive identification of the components.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. nih.gov As components elute from the GC column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z). nih.gov The resulting mass spectrum is a unique chemical fingerprint that allows for the unambiguous identification of compounds by comparing the fragmentation patterns to spectral libraries. This is particularly useful for identifying unknown impurities or confirming the presence of expected by-products in the synthesis of this compound. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for the analysis of less volatile and thermally labile compounds, including the parent molecule this compound and its non-volatile impurities. pnrjournal.com The eluent from the HPLC system is directed into the mass spectrometer. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used to generate ions from the analytes in the liquid phase before they enter the mass analyzer. lcms.cz LC-MS can provide the molecular weight of the parent compound and its impurities, and tandem MS (LC-MS/MS) experiments can yield structural fragments, which are crucial for the structural elucidation of unknown degradation products or process impurities. longdom.orgnih.gov

Spectroscopic Methods for Quantitative Analysis

While often used for structural elucidation, spectroscopic methods can also be adapted for quantitative analysis.

UV-Visible Spectroscopy , as used in HPLC detection, is a primary quantitative tool. By creating a calibration curve using standards of known concentration, the amount of this compound in a sample can be accurately determined based on its absorbance at a specific wavelength (Beer-Lambert Law).

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly proton (¹H NMR) and carbon (¹³C NMR) spectroscopy, is primarily a qualitative technique for structure determination. nih.gov However, quantitative NMR (qNMR) can be employed by using an internal standard of known concentration. The integral of the NMR signals is directly proportional to the number of nuclei, allowing for a direct and highly accurate quantification of the target compound without the need for a specific calibration curve for the analyte itself.

Infrared (IR) Spectroscopy is mainly used for the identification of functional groups within a molecule. nih.gov While less common for quantification than UV-Vis or NMR, it can be used to measure the concentration of a substance in a mixture if a unique absorption band, free from interference from other components, can be identified.

Future Research Directions and Emerging Applications

Exploration of Novel Biological Targets and Therapeutic Areas

The nicotinonitrile core is a well-established pharmacophore found in various biologically active molecules. nih.gov While direct studies on 2-Chloro-5-(4-chlorophenyl)nicotinonitrile are limited, research on analogous structures suggests several promising therapeutic avenues for investigation.

Derivatives of nicotinonitrile have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.gov For instance, certain nicotinonitrile hybrids have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov Specifically, a compound bearing a 6-(4-chlorophenyl) group, structurally related to the title compound, exhibited significant AChE inhibitory activity. nih.gov This suggests that this compound could be a valuable starting point for the design of new agents for neurodegenerative disorders.

Furthermore, the nicotinonitrile scaffold is present in compounds investigated for their anticancer properties, targeting various kinases involved in cell proliferation and survival. nih.gov The antiproliferative potential of nicotinonitrile derivatives against different cancer cell lines warrants a thorough investigation into the specific activity of this compound. Additionally, related compounds have shown promise as molluscicidal agents, indicating a potential application in agriculture or public health to control snail populations. uberresearch.com

The exploration of this compound against a panel of biological targets, including but not limited to kinases, cholinesterases, and microbial enzymes, could unveil novel therapeutic applications.

Development of Advanced Functional Materials

The electronic and structural characteristics of this compound make it an intriguing candidate for the development of advanced functional materials, particularly in the fields of non-linear optics and fluorescent sensing.

Non-Linear Optical (NLO) Materials:

Materials with significant NLO properties are crucial for applications in optical communications, data storage, and optical computing. rsc.orgdtic.mil The development of organic NLO materials is driven by their potentially large optical nonlinearities, fast response times, and synthetic tailorability. A key requirement for high NLO activity in organic molecules is the presence of a π-conjugated system with electron-donating and electron-accepting groups, leading to a large molecular hyperpolarizability.

The structure of this compound, with its electron-withdrawing nitrile and chloro groups and the aromatic phenyl and pyridine (B92270) rings, provides a framework that could be functionalized to create potent NLO materials. For instance, the introduction of strong electron-donating groups could enhance the push-pull character of the molecule, a critical factor for second-order NLO activity. Research on other pyrimidine (B1678525) derivatives has shown that the crystalline environment can significantly enhance NLO behavior. rsc.orgnih.gov

Fluorescent Sensors:

Fluorescent sensors are powerful tools for the detection of various analytes, including metal ions and biologically important molecules, with high sensitivity and selectivity. nih.govuberresearch.com The design of these sensors often involves a fluorophore unit linked to a receptor that selectively binds to the target analyte. This binding event modulates the photophysical properties of the fluorophore, leading to a detectable change in fluorescence.

The nicotinonitrile scaffold, being a part of various dye molecules, could serve as the core of a fluorescent sensor. The chlorine and nitrile substituents on the this compound molecule can be chemically modified to introduce specific recognition sites for target analytes. The development of fluorescent sensors for illicit drugs and metal ions has been an active area of research, and the versatility of the nicotinonitrile structure makes it a promising platform for creating novel sensing systems. nih.govuberresearch.comrsc.orgrsc.orgtaylorfrancis.com

Rational Design of Next-Generation Nicotinonitrile Derivatives

The rational design of new molecules based on a lead structure is a cornerstone of modern drug discovery and materials science. nih.gov For this compound, this approach can be employed to systematically modify its structure to optimize its biological activity or material properties.

Structure-activity relationship (SAR) studies on related nicotinonitrile derivatives have provided valuable insights into the chemical features that govern their biological effects. For example, in a series of antidiabetic agents, the presence of specific substituents on the phenyl ring was found to be crucial for inhibitory activity against α-glucosidase and α-amylase. nih.gov

For this compound, future design strategies could involve:

Modification of the Phenyl Ring: Introducing various substituents (electron-donating or -withdrawing groups) at different positions on the 4-chlorophenyl ring to probe the electronic and steric requirements for optimal interaction with biological targets.

Functionalization of the Pyridine Ring: Replacing the chloro group at the 2-position with other functionalities, such as amino, alkoxy, or sulfonyl groups, to modulate the compound's physicochemical properties and biological activity.

Derivatization of the Nitrile Group: Transforming the nitrile group into other functional groups like amides, tetrazoles, or carboxylic acids to explore different binding interactions and potential therapeutic applications.

These rationally designed derivatives can then be synthesized and evaluated to build a comprehensive understanding of the SAR and guide the development of next-generation compounds with enhanced potency and selectivity.

Computational-Experimental Integration in Drug Discovery and Materials Science

The synergy between computational modeling and experimental validation is a powerful paradigm for accelerating research in drug discovery and materials science. mdpi.comnih.gov In the context of this compound, this integrated approach can provide deep insights into its properties and guide the design of novel derivatives.

Computational studies can be employed to:

Predict Biological Activity: Molecular docking simulations can be used to predict the binding affinity and mode of interaction of this compound and its analogs with various biological targets. nih.govmdpi.comnih.gov This can help in prioritizing compounds for synthesis and experimental testing.

Elucidate Reaction Mechanisms: Quantum chemical calculations can be used to study the mechanisms of reactions involved in the synthesis of nicotinonitrile derivatives, aiding in the optimization of reaction conditions. nih.govresearchgate.net

Investigate Material Properties: Computational methods can predict the NLO properties and electronic spectra of new materials based on the this compound scaffold, guiding the synthesis of materials with desired characteristics. rsc.orgnih.gov

The predictions from these computational models can then be validated through experimental studies, including in vitro biological assays, spectroscopic analysis, and material characterization. This iterative cycle of prediction and experimentation can significantly streamline the discovery and development process for new drugs and materials derived from this compound.

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Chloro-5-(4-chlorophenyl)nicotinonitrile in laboratory settings?

- Methodological Answer : Always use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to minimize inhalation risks. For waste disposal, segregate halogenated organic waste and consult institutional guidelines for hazardous material management. Experimental procedures should include pre-neutralization of acidic byproducts (e.g., using sodium bicarbonate) before disposal .

Q. What spectroscopic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in deuterated dimethyl sulfoxide (DMSO-d) to confirm substitution patterns and aromatic proton environments.

- Infrared (IR) Spectroscopy : Identify nitrile (C≡N) stretches near 2220–2260 cm and C-Cl vibrations at 550–800 cm.

- Mass Spectrometry (MS) : High-resolution electrospray ionization (HR-ESI-MS) can verify molecular ion peaks and fragmentation patterns.

Reference spectral databases like PubChem and NIST for cross-validation .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis parameters of this compound?

- Methodological Answer : A 2 factorial design can systematically evaluate variables such as reaction temperature (e.g., 50°C vs. 80°C), solvent polarity (e.g., dichloromethane vs. toluene), and catalyst loading (e.g., 1 mol% vs. 5 mol%). For example, demonstrates that higher yields are achieved with oxalyl dichloride in dichloromethane at 50°C compared to thionyl chloride in benzene . Use ANOVA to identify statistically significant factors and interactions, reducing trial-and-error experimentation .

Q. What computational approaches are available for predicting reaction pathways in the derivatization of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Density Functional Theory (DFT) can model transition states for nitrile group reactivity, such as nucleophilic substitution at the 2-chloro position.

- Reaction Path Search Algorithms : Tools like the Artificial Force Induced Reaction (AFIR) method predict intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura couplings).

- Machine Learning (ML) : Train models on existing reaction datasets to predict optimal solvents or catalysts. ICReDD’s integrated computational-experimental workflows exemplify this approach .

Q. How should researchers address discrepancies in reported yield data for cross-coupling reactions involving this compound?

- Methodological Answer :

- Variable Control : Ensure consistency in substrate purity (e.g., via column chromatography) and moisture-free conditions, as trace water can deactivate palladium catalysts.

- Reaction Monitoring : Use in-situ techniques like Raman spectroscopy to track intermediate formation.

- Meta-Analysis : Compare data across studies (e.g., vs. ) to identify outliers caused by side reactions (e.g., dehalogenation or dimerization). Adjust ligand systems (e.g., switch from PPh to XPhos) to suppress competing pathways .

Q. What strategies exist for selective functionalization at the 5-position of the nicotinonitrile core while preserving other reactive sites?

- Methodological Answer :

- Protecting Groups : Temporarily block the 2-chloro group using trimethylsilyl chloride (TMSCl) before introducing substituents at the 5-position.

- Directed Ortho-Metalation (DoM) : Use lithium diisopropylamide (LDA) to deprotonate the 4-chlorophenyl ring, enabling regioselective electrophilic substitution.

- Photocatalysis : Visible-light-mediated C–H activation can target the electron-deficient 5-position without affecting the nitrile group.

’s synthesis of 4-chloro-5-(R-amino)phthalonitriles provides a template for selective amination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。